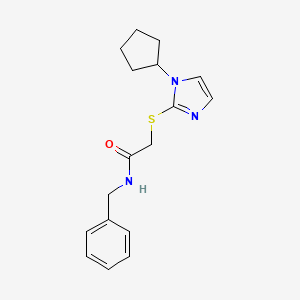

N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(1-cyclopentylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c21-16(19-12-14-6-2-1-3-7-14)13-22-17-18-10-11-20(17)15-8-4-5-9-15/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDZUJKQAQZLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CN=C2SCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of benzyl bromide with 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular membranes, affecting their permeability and function. These interactions can lead to antimicrobial and antifungal effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues are acetamide derivatives with variations in the imidazole/benzimidazole core and aryl/thiazole substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Substituent Impact :

- Electron-withdrawing groups (e.g., 4-bromophenyl in 9c) enhance enzymatic inhibition via polar interactions .

- Bulkier groups (e.g., cyclopentyl in the target compound) may reduce solubility but improve target selectivity.

- Thiazole/benzimidazole hybrids (e.g., ) often exhibit dual antimicrobial and anticancer profiles .

Structural Requirements for Activity :

- Aryl/heteroaryl groups at the acetamide terminus enhance target affinity.

- Thioether linkages improve metabolic stability compared to oxygen analogues.

Q & A

Basic Research Questions

What are the standard synthetic protocols for N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide, and how can purity be optimized?

The synthesis typically involves:

- Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under acidic conditions (e.g., HCl catalysis) .

- Thioether linkage : Reaction of the imidazole intermediate with benzyl chloride or substituted benzyl halides in the presence of sodium hydroxide .

- Acetamide coupling : Use of 2-chloroacetamide derivatives with nucleophilic substitution reactions .

Optimization : - Employ green chemistry principles (e.g., continuous flow reactors) to enhance yield and reduce waste .

- Purification via column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity .

What spectroscopic techniques are critical for structural characterization of this compound?

Key methods include:

- NMR : H and C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, cyclopentyl protons at δ 1.5–2.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 385.12) .

- X-ray crystallography : For resolving crystal packing and hydrogen-bonding interactions (e.g., triclinic P1 space group observed in related imidazole derivatives) .

How does the compound interact with common biological targets (e.g., enzymes)?

- Mechanism : The thioether and imidazole groups enable coordination with metal ions (e.g., Zn²⁺ in enzyme active sites) and hydrogen bonding with residues like aspartate or lysine .

- Assays : Use surface plasmon resonance (SPR) to measure binding kinetics or fluorescence quenching to study enzyme inhibition (e.g., PTP1B inhibition for diabetes research) .

Advanced Research Questions

How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. antitumor effects)?

- Validation strategies :

- Replicate assays under standardized conditions (e.g., IC₅₀ measurements in MCF-7 vs. HepG2 cell lines) .

- Conduct comparative SAR studies with structural analogs (e.g., replacing benzyl with 4-methoxyphenyl to assess activity shifts) .

- Statistical analysis : Use multivariate regression to isolate substituent effects on bioactivity .

What are the challenges in quantifying this compound in complex matrices (e.g., serum)?

- Analytical hurdles :

- Low UV absorbance due to lack of conjugated systems; derivatization with fluorogenic tags (e.g., dansyl chloride) may enhance detectability .

- Matrix interference in biological samples; employ solid-phase extraction (SPE) with C18 cartridges for cleanup .

- Quantification methods :

- HPLC with tandem MS (LC-MS/MS) for sensitivity down to 0.1 ng/mL .

How can computational modeling guide the design of derivatives with improved target selectivity?

- Methods :

- Molecular docking : Use AutoDock Vina to predict binding poses with PTP1B (PDB ID: 1NNY) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS software) .

- Key parameters : Focus on ligand efficiency (LE > 0.3) and lipophilic ligand efficiency (LLE > 5) to balance potency and pharmacokinetics .

What strategies mitigate toxicity while retaining bioactivity in preclinical models?

- In vitro screening :

- Use HepG2 cells for hepatotoxicity assessment (LD₅₀ > 50 µM acceptable) .

- Measure hERG channel inhibition via patch-clamp assays to avoid cardiotoxicity .

- In vivo optimization :

- Introduce polar groups (e.g., hydroxyl) to reduce logP and improve metabolic clearance .

How do reaction conditions (e.g., solvent, catalyst) influence synthetic yields?

- Solvent effects :

- DMF enhances nucleophilicity in thioether formation but may generate dimethylamine byproducts; switch to THF for cleaner reactions .

- Catalysts :

- Use Pd/C (5% wt) for hydrogenolysis of protecting groups with >90% efficiency .

What are the limitations of current SAR studies for this compound class?

- Gaps :

- Limited data on stereochemical impacts (e.g., R vs. S configurations at the cyclopentyl group) .

- Understudied off-target effects (e.g., kinase panel screening beyond primary targets) .

- Solutions :

- Synthesize enantiomerically pure analogs via chiral HPLC .

- Perform kinome-wide profiling using KINOMEscan® technology .

How can researchers validate the compound’s stability under physiological conditions?

- Stability assays :

- Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via LC-MS .

- Assess photostability under ICH Q1B guidelines (exposure to UV light at 200–400 nm) .

- Metabolite identification :

- Use liver microsomes (+NADPH) to identify oxidative metabolites (e.g., sulfoxide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.